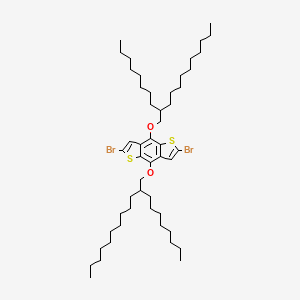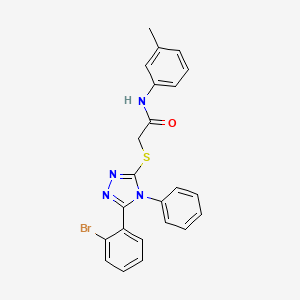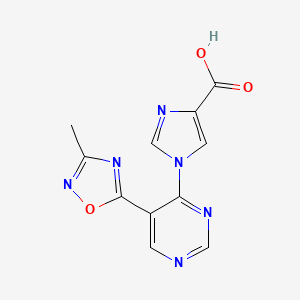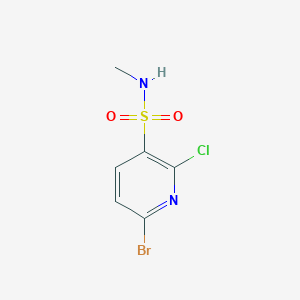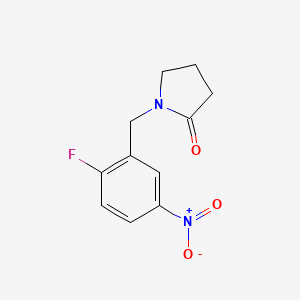
1-(2-Fluoro-5-nitrobenzyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-5-nitrobenzyl)pyrrolidin-2-one is a chemical compound with the molecular formula C11H11FN2O3 It is characterized by the presence of a pyrrolidin-2-one ring substituted with a 2-fluoro-5-nitrobenzyl group
Métodos De Preparación
The synthesis of 1-(2-Fluoro-5-nitrobenzyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-5-nitrobenzyl bromide with pyrrolidin-2-one in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1-(2-Fluoro-5-nitrobenzyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent used.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Fluoro-5-nitrobenzyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoro-5-nitrobenzyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluoro group can influence the compound’s binding affinity and selectivity for its targets.
Comparación Con Compuestos Similares
1-(2-Fluoro-5-nitrobenzyl)pyrrolidin-2-one can be compared with other similar compounds such as:
1-(2-Chloro-5-nitrobenzyl)pyrrolidin-2-one: Similar structure but with a chloro group instead of a fluoro group.
1-(2-Fluoro-5-aminobenzyl)pyrrolidin-2-one: Similar structure but with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H11FN2O3 |
|---|---|
Peso molecular |
238.21 g/mol |
Nombre IUPAC |
1-[(2-fluoro-5-nitrophenyl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H11FN2O3/c12-10-4-3-9(14(16)17)6-8(10)7-13-5-1-2-11(13)15/h3-4,6H,1-2,5,7H2 |
Clave InChI |
RFJWKITWUGULPQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)CC2=C(C=CC(=C2)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Methoxyphenyl)-5-nitrobenzo[d]oxazole](/img/structure/B11784224.png)
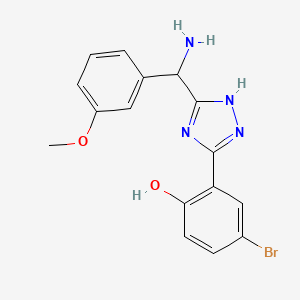
![(2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11784237.png)
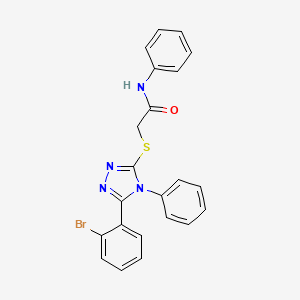


![2-Chloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11784261.png)

![4-Bromo-2-phenyl-1H-benzo[d]imidazole](/img/structure/B11784268.png)

